CDK5 inhibitor 20-223

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

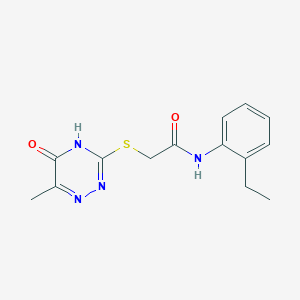

CDK5 inhibitor 20-223 is a potent inhibitor of CDK2 and CDK5 with IC50s of 6.0 and 8.8 nM, respectively . It has been identified as an effective agent against colorectal cancer (CRC) .

Synthesis Analysis

The synthesis and characterization of CDK5 inhibitor 20-223 was carried out in a lab . The compound was subjected to a series of cell-free and cell-based studies to understand its anti-tumor effects . In vitro, 20-223 was found to be most potent against CDK2 and CDK5 .Chemical Reactions Analysis

In cell-based studies, 20-223 was found to inhibit the kinase activity of CDK5 and CDK2 in multiple CRC cell lines . It also induced a dose-dependent decrease in pRB (S807/811) and pFAK (S732) levels .Scientific Research Applications

CDK5 in Colorectal Cancer

Research on the role of CDK5 in colorectal cancer (CRC) has shown that CDK5 is upregulated and overexpressed in metastatic tumors compared to primary colon tumors. Inhibiting CDK5 using 20-223 led to a decrease in the expression of anti-apoptotic mediators and reduced cell proliferation and migration. It also induced cell death and arrested cells in the G2M transition in vitro, and effectively halted tumor progression and tumor weight in vivo. These findings suggest a potential role for 20-223 as a therapeutic agent in CRC metastases (Robb, 2015).

CDK5 Inhibitor Characterization

In a study characterizing CDK5 inhibitors, 20-223 (CP668863) was found to be potent against CDK2 and CDK5 in colorectal cancer (CRC) cell lines. It inhibited migration of CRC cells and showed nanomolar potency across multiple CRC cell lines. Cell cycle analyses revealed that 20-223 induced cell cycle arrest, suggesting its potential as a treatment for CRC (Robb et al., 2017).

Bioanalytical Method for CDK5 Inhibitor Quantitation

A study developed a sensitive method for quantifying 20-223 in mouse plasma, which was applied to plasma protein binding and in vitro metabolism studies. This method revealed that 20-223 was highly bound to mouse plasma proteins and identified hydroxylation as the major metabolic pathway (Bala et al., 2020).

CDK5 in Neurological Disorders

Research on CDK5 inhibitors has extended to neurological disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Machine learning-based virtual screening identified novel CDK5 inhibitors with enzyme inhibitory activity and antiproliferative activity in ovarian and colon cancer cells (Di Stefano et al., 2022).

CDK5 in Neurobehavior

A study focusing on a brain-permeable Cdk5 inhibitor found that systemic administration of this inhibitor altered neurobehavior. This suggests a potential for CDK5 inhibitors in treating a range of neurological and neuropsychiatric conditions (Umfress et al., 2022).

CDK5 in Neural Crest Tumors

Investigation into the potential role of CDK5 inhibitors in treating neural crest tumors showed that various inhibitors, including 20-223, effectively inhibited enzyme activity and tumor growth at clinically achievable concentrations. This supports the potential of CDK5 inhibitors in treating neural crest and pediatric solid tumor cell lines (Norris et al., 2016).

Mechanism of Action

properties

IUPAC Name |

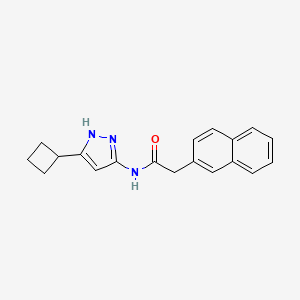

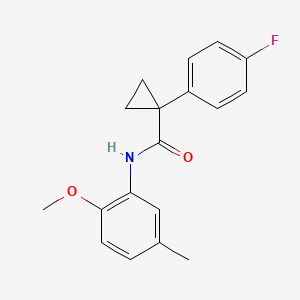

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVIDDQHAQSPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)

![2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2935784.png)

![ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2935787.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2935788.png)